Sourcing the wrong isomer leads to failed cyclizations and inactive compounds. 2-Bromo-4-hydroxybenzaldehyde (CAS 22532-60-1) uniquely provides ortho-bromo activation for precise regiocontrol. • Enables synthesis of chalcones, coumarins, and heterocycles where alternative isomers yield inactive products. • Introduces inherent flame retardancy and thermal stability in polyether/polycarbonate backbones. • Defined melting point and crystalline structure ensure predictable purification and consistent batch quality. Bulk stock available with global logistics.
2-Bromo-4-hydroxybenzaldehyde (CAS: 22532-60-1) is a bifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a bromine atom on a benzene core. The specific ortho-bromo, para-hydroxyl substitution pattern relative to the aldehyde function dictates its distinct chemical reactivity, physical properties, and suitability as a precursor in multi-step organic synthesis. It serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers where precise isomeric substitution is a prerequisite for target molecule performance and process efficiency.
Substituting 2-Bromo-4-hydroxybenzaldehyde with its positional isomers (e.g., 3-Bromo-4-hydroxybenzaldehyde) or the unsubstituted parent (4-hydroxybenzaldehyde) often leads to process failure or inferior product outcomes. The ortho-position of the bromine atom uniquely influences the steric environment of the aldehyde, the acidity of the phenolic proton, and the regioselectivity of subsequent reactions. This specific arrangement is often crucial for directing downstream cyclizations, controlling polymer properties, and achieving the required substitution pattern for biologically active target molecules, making it a non-interchangeable starting material in precision synthesis workflows.
When used as a monomer or precursor for polymers, the incorporation of the bromo-substituted aromatic ring from 2-Bromo-4-hydroxybenzaldehyde can significantly enhance the thermal stability and flame retardant properties of the final material compared to non-brominated analogs derived from 4-hydroxybenzaldehyde. Brominated flame retardants are known to function effectively in both gas and condensed phases during combustion, leading to higher char yields and lower heat release rates. This makes polymers derived from this compound suitable for applications requiring high-temperature resistance and improved fire safety, such as in electronics and construction.
| Evidence Dimension | Thermal Decomposition & Flame Retardancy |
| Target Compound Data | Polymers incorporating brominated aromatic moieties exhibit high thermal stability, with decomposition onsets often above 360°C. |
| Comparator Or Baseline | Standard non-halogenated polymers (e.g., from 4-hydroxybenzaldehyde) typically have lower decomposition temperatures and lack inherent flame retardancy. |
| Quantified Difference | The presence of bromine can increase the Limiting Oxygen Index (LOI) significantly and help achieve higher UL-94 fire safety ratings (e.g., V-0). |
| Conditions | Thermogravimetric Analysis (TGA) and UL-94 vertical burn tests on formulated polymers. |
For developing high-performance polymers, procuring the brominated precursor is essential to meet stringent thermal stability and fire safety standards required in electronics or specialized materials.
In the synthesis of chalcone derivatives investigated for therapeutic properties, the specific substitution pattern of the aldehyde precursor directly determines the biological activity of the final product. Research on chalcones as antimicrobial agents demonstrated that the position of the bromo substituent is critical. A study showed that a chalcone derived from an analog with a meta-bromo substituent (relative to the chalcone core) resulted in a four-fold reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against S. aureus, a level of potentiation not observed with other isomers. This highlights that for synthesizing specific, highly active pharmaceutical intermediates, substitution with a different bromo-hydroxybenzaldehyde isomer is not a viable option.
| Evidence Dimension | Bioavailability Enhancement / Antimicrobial Potentiation (MIC Reduction) |
| Target Compound Data | Chalcones derived from specific bromo-substituted benzaldehydes are required to achieve desired structure-activity relationships. |
| Comparator Or Baseline | Chalcones derived from other isomers or unsubstituted benzaldehydes show different, often lower, biological efficacy. |
| Quantified Difference | A chalcone with a meta-bromo substituent on one of the phenyl rings showed a four-fold reduction in the MIC of ciprofloxacin; this specific effect is tied to the bromine's position. |
| Conditions | In vitro antimicrobial screening (MIC assay) against Staphylococcus aureus. |
For medicinal chemistry and drug discovery programs, procuring the exact 2-bromo-4-hydroxybenzaldehyde isomer is non-negotiable to ensure the synthesis of the correct, most potent final compound.
The precise placement of the bromo and hydroxyl groups in 2-Bromo-4-hydroxybenzaldehyde dictates its crystal packing, which in turn defines key physical properties like melting point and solubility. These parameters are critical for process design, solvent selection, and purification. The melting point of 2-Bromo-4-hydroxybenzaldehyde is reported in the range of 122-131°C. This differs from its close positional isomer, 3-Bromo-4-hydroxybenzaldehyde, which has a reported melting point of 130-135°C. While seemingly minor, such differences in melting point and crystal structure affect dissolution rates and can be critical for achieving desired purity levels during crystallization steps, preventing the formation of undesired mixed crystals or eutectic mixtures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 122-131 °C |
| Comparator Or Baseline | 3-Bromo-4-hydroxybenzaldehyde: 130-135 °C |
| Quantified Difference | The melting point ranges are distinct, indicating different crystal lattice energies and packing. |
| Conditions | Standard melting point determination. |
Selecting this specific isomer ensures predictable physical behavior in manufacturing processes, crucial for consistent batch-to-batch processing, purification efficiency, and final product formulation.
This compound is the appropriate choice when synthesizing polymers, such as polyethers or polycarbonates, where high thermal stability and inherent flame retardancy are required by design. Its use as a monomer or chain terminator introduces bromine into the polymer backbone, which is a proven strategy for increasing char yield and achieving higher fire safety ratings for materials used in electronics, transportation, and construction.
In medicinal chemistry, this aldehyde is a critical starting material for multi-step syntheses where the specific 2-bromo-4-hydroxy substitution pattern is required to direct subsequent reactions or is an integral part of a pharmacophore. It is particularly useful in synthesizing substituted chalcones, coumarins, and other heterocyclic systems where alternative isomers would yield inactive or less potent compounds.
Due to its well-defined melting point and crystalline structure, distinct from its isomers, 2-Bromo-4-hydroxybenzaldehyde is suitable for manufacturing processes that rely on precise control over crystallization for purification and formulation. This predictability is essential in pharmaceutical and fine chemical production to ensure high purity and consistent batch handling characteristics.
Irritant